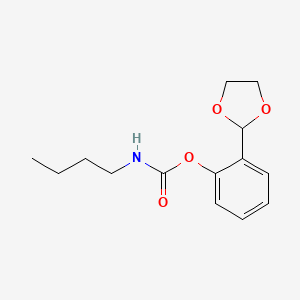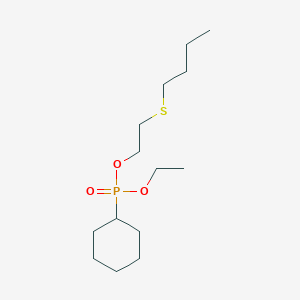![molecular formula C12H14Cl2N2O2 B14587476 2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide CAS No. 61439-40-5](/img/structure/B14587476.png)
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide is an organic compound with the molecular formula C11H13Cl2NO It is characterized by the presence of two chlorine atoms, a carbamoyl group, and a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide typically involves the reaction of 2,4-dimethylaniline with 2,3-dichloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amides or thiol derivatives.
Hydrolysis: Formation of 2,4-dimethylaniline and 2,3-dichloropropanoic acid.
Oxidation and Reduction: Formation of corresponding oxides, alcohols, or amines.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloropropionamide: Similar structure but lacks the dimethylphenyl group.
N-[(2,4-Dimethylphenyl)carbamoyl]propanamide: Similar structure but lacks the chlorine atoms.
2,4-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide: Similar structure but with different chlorine atom positions.
Uniqueness
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide is unique due to the specific positioning of its chlorine atoms and the presence of the dimethylphenyl group
Eigenschaften
CAS-Nummer |
61439-40-5 |
|---|---|
Molekularformel |
C12H14Cl2N2O2 |
Molekulargewicht |
289.15 g/mol |
IUPAC-Name |
2,3-dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7-3-4-10(8(2)5-7)15-12(18)16-11(17)9(14)6-13/h3-5,9H,6H2,1-2H3,(H2,15,16,17,18) |
InChI-Schlüssel |
YKCDBEJOAABSJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)C(CCl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
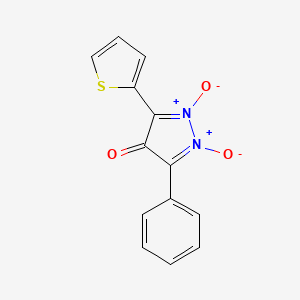

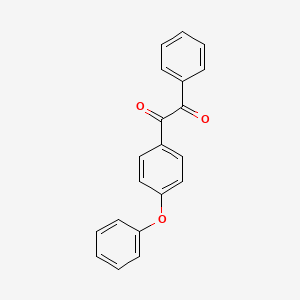
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
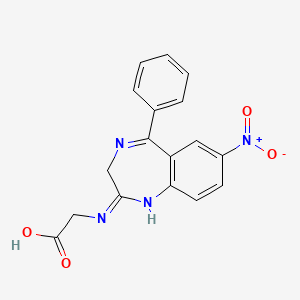

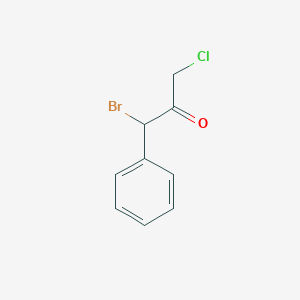
![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)
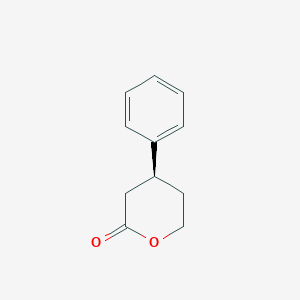
![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
